
4-Dodecyloxyphenol
Overview
Description
4-Dodecyloxyphenol, also known as p-Dodecyloxyphenol, is an organic compound with the molecular formula C18H30O2. It is a phenolic compound where a dodecyloxy group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecyloxyphenol can be synthesized through the etherification of phenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction is as follows:
C6H5OH+C12H25Br→C6H4(OC12H25)OH+KBr
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic hydroxyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-Dodecyloxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized as an additive in the production of ferroelectric liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Dodecyloxyphenol involves its interaction with biological membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein function and stability. Additionally, the dodecyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and influencing membrane dynamics.
Comparison with Similar Compounds
4-Octyloxyphenol: Similar structure with an octyloxy group instead of a dodecyloxy group.
4-Nonyloxyphenol: Contains a nonyloxy group.
4-Hexadecyloxyphenol: Features a hexadecyloxy group.
Comparison: 4-Dodecyloxyphenol is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower water solubility compared to its shorter-chain analogs. These properties can influence its applications in various fields, making it suitable for specific industrial and research purposes.
Biological Activity
4-Dodecyloxyphenol (C18H30O2) is an organic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
- Molecular Formula : C18H30O2
- Molecular Weight : 278.43 g/mol
- CAS Number : 3490858
- Structural Formula :
where R is a dodecyl group.
Biological Activity
This compound exhibits various biological activities that have been investigated in several studies:
- Antioxidant Activity : It has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains. Its mechanism involves disrupting the bacterial cell membrane, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents .
- Skin Irritation Potential : While it exhibits beneficial biological activities, this compound can also cause skin irritation and allergic reactions upon contact. Safety data indicate that it is classified as a skin irritant (H315) and may cause an allergic skin reaction (H317) .
The biological activities of this compound can be attributed to its structural characteristics:
- Hydrophobic Interactions : The long dodecyl chain enhances its ability to interact with lipid membranes, which is essential for its antimicrobial activity.
- Phenolic Hydroxyl Group : The presence of the hydroxyl group contributes to its antioxidant capacity by donating hydrogen atoms to free radicals.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound. Below are summarized findings from selected research articles:
Properties
IUPAC Name |
4-dodecoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXJDKPJCDJBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392979 | |
Record name | 4-DODECYLOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-87-1 | |
Record name | 4-DODECYLOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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